molecular formula C18H18N4OS2 B6919454 N-phenyl-5-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]-1,3,4-thiadiazole-2-carboxamide

N-phenyl-5-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B6919454
M. Wt: 370.5 g/mol
InChI Key: WMIMJNHXCCQUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-5-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]-1,3,4-thiadiazole-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name

N-phenyl-5-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]-1,3,4-thiadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS2/c23-17(19-13-6-2-1-3-7-13)18-21-20-16(25-18)12-22-10-4-8-14(22)15-9-5-11-24-15/h1-3,5-7,9,11,14H,4,8,10,12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIMJNHXCCQUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=NN=C(S2)C(=O)NC3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-5-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]-1,3,4-thiadiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by the cyclization of thiosemicarbazide with carboxylic acid derivatives under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an amine and a suitable electrophile.

    Final Coupling: The final step involves coupling the thiadiazole, thiophene, and pyrrolidine intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-5-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Electrophilic substitution reactions may require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

N-phenyl-5-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]-1,3,4-thiadiazole-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a potential candidate for drug development.

    Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-phenyl-5-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings, such as 2-amino-1,3,4-thiadiazole, which also exhibit diverse biological activities.

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide, known for their applications in organic electronics and medicinal chemistry.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxamide, which are used in the synthesis of various pharmaceuticals.

Uniqueness

N-phenyl-5-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]-1,3,4-thiadiazole-2-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.